molecular formula C23H26N4O6S2 B2658702 Ethyl 4-((4-((4-ethoxybenzo[d]thiazol-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate CAS No. 477506-06-2

Ethyl 4-((4-((4-ethoxybenzo[d]thiazol-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate

Cat. No. B2658702
CAS RN: 477506-06-2
M. Wt: 518.6
InChI Key: ICRUUFJIIBLURW-UHFFFAOYSA-N
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Description

This compound is a derivative of thiazole, a heterocyclic organic compound with a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . Thiazoles are found in many potent biologically active compounds, such as antimicrobial, antifungal, antiretroviral, and antineoplastic drugs .


Molecular Structure Analysis

The thiazole ring in the molecule is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .

Scientific Research Applications

Crystal Structure and Conformation

Studies on related compounds, such as 4-[4-(ethoxycarbonyl)piperazin-1-yl]benzoic acid (EPBA), delve into their crystal structures, revealing the chair conformation of the piperazine ring and detailing the dihedral angles formed between the piperazine and benzene rings. This structural information is crucial for understanding the molecular geometry and potential reactivity of similar ethyl piperazine derivatives (Faizi, Ahmad, & Golenya, 2016).

Antimicrobial and Antituberculosis Activities

Compounds with a piperazine backbone have been explored for their antimicrobial activities. For example, thiazole-aminopiperidine hybrid analogues have been designed and synthesized as novel Mycobacterium tuberculosis GyrB inhibitors, showing promising in vitro activities. Such research highlights the potential of ethyl piperazine derivatives in contributing to the development of new antituberculosis agents (Jeankumar et al., 2013).

Synthesis and Biological Activities

The synthesis of hybrid molecules containing penicillanic or cephalosporanic acid moieties and their investigation for antimicrobial, antilipase, and antiurease activities have been reported. Such studies provide frameworks for the synthesis and potential biological applications of ethyl piperazine derivatives in combating various bacterial infections and inhibiting enzymes of interest (Başoğlu, Ulker, Alpay‐Karaoglu, & Demirbas, 2013).

Anticancer Properties

The design, synthesis, and biological evaluation of carbazole derivatives including ethyl piperazine derivatives have been explored, with some showing significant antibacterial, antifungal, and anticancer activities. This suggests the potential therapeutic applications of such compounds in developing new cancer treatments (Sharma, Kumar, & Pathak, 2014).

Antimicrobial and Antioxidant Activities

New pyridine derivatives have been synthesized and evaluated for their antimicrobial and antioxidant activities. The structural versatility of ethyl piperazine compounds allows for the development of various derivatives with potential applications in treating microbial infections and oxidative stress-related conditions (Patel & Agravat, 2009).

Future Directions

The future directions for this compound could involve further investigation into its potential biological activities, given the known activities of thiazole derivatives . Additionally, its potential use in conjunction with other agents, such as cell-penetrating peptides, could be explored .

properties

IUPAC Name

ethyl 4-[4-[(4-ethoxy-1,3-benzothiazol-2-yl)carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N4O6S2/c1-3-32-18-6-5-7-19-20(18)24-22(34-19)25-21(28)16-8-10-17(11-9-16)35(30,31)27-14-12-26(13-15-27)23(29)33-4-2/h5-11H,3-4,12-15H2,1-2H3,(H,24,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICRUUFJIIBLURW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C2C(=CC=C1)SC(=N2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCN(CC4)C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N4O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

518.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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